Pyrazole, 4-(ethylamino)-1-phenyl-
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Overview
Description
Pyrazole, 4-(ethylamino)-1-phenyl-, also known as EPP, is a heterocyclic organic compound with the chemical formula C11H14N2. EPP has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of Pyrazole, 4-(ethylamino)-1-phenyl- is not fully understood. However, it has been suggested that Pyrazole, 4-(ethylamino)-1-phenyl- may exert its biological activities through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Pyrazole, 4-(ethylamino)-1-phenyl- has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Biochemical And Physiological Effects
Pyrazole, 4-(ethylamino)-1-phenyl- has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. Pyrazole, 4-(ethylamino)-1-phenyl- has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Pyrazole, 4-(ethylamino)-1-phenyl- has been shown to inhibit the proliferation of various tumor cell lines, including breast cancer, lung cancer, and colon cancer. Pyrazole, 4-(ethylamino)-1-phenyl- has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo.
Advantages And Limitations For Lab Experiments
One of the advantages of using Pyrazole, 4-(ethylamino)-1-phenyl- in lab experiments is its relatively simple synthesis method. Pyrazole, 4-(ethylamino)-1-phenyl- can be synthesized using commercially available starting materials and standard laboratory equipment. Pyrazole, 4-(ethylamino)-1-phenyl- is also relatively stable and can be stored at room temperature for extended periods of time. One of the limitations of using Pyrazole, 4-(ethylamino)-1-phenyl- in lab experiments is its low solubility in water, which may limit its bioavailability in biological systems.
Future Directions
There are several future directions for the study of Pyrazole, 4-(ethylamino)-1-phenyl-. One direction is the development of Pyrazole, 4-(ethylamino)-1-phenyl- derivatives with improved pharmacological properties such as increased solubility and potency. Another direction is the investigation of the mechanism of action of Pyrazole, 4-(ethylamino)-1-phenyl- and its derivatives. Further studies are also needed to evaluate the safety and efficacy of Pyrazole, 4-(ethylamino)-1-phenyl- in vivo and in clinical trials. Finally, the potential use of Pyrazole, 4-(ethylamino)-1-phenyl- as a fluorescent probe for detecting metal ions in biological systems warrants further investigation.
Synthesis Methods
Pyrazole, 4-(ethylamino)-1-phenyl- can be synthesized through the reaction of 4-phenyl-1H-pyrazole-3-carboxylic acid and ethylamine. The reaction is carried out in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography.
Scientific Research Applications
Pyrazole, 4-(ethylamino)-1-phenyl- has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. Pyrazole, 4-(ethylamino)-1-phenyl- has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. Pyrazole, 4-(ethylamino)-1-phenyl- has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
CAS RN |
17551-14-3 |
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Product Name |
Pyrazole, 4-(ethylamino)-1-phenyl- |
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-ethyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-2-12-10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9,12H,2H2,1H3 |
InChI Key |
KRCYGSLLFFNOQV-UHFFFAOYSA-N |
SMILES |
CCNC1=CN(N=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCNC1=CN(N=C1)C2=CC=CC=C2 |
Other CAS RN |
17551-14-3 |
synonyms |
N-Ethyl-1-phenyl-1H-pyrazol-4-amine |
Origin of Product |
United States |
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